molecular formula C13H18N2O5 B12648512 2-Heptyl-4,6-dinitrophenol CAS No. 4099-66-5

2-Heptyl-4,6-dinitrophenol

Cat. No.: B12648512
CAS No.: 4099-66-5
M. Wt: 282.29 g/mol
InChI Key: CWHDBFWZTVSWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptyl-4,6-dinitrophenol is an organic compound belonging to the class of dinitrophenols. These compounds are characterized by the presence of two nitro groups (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including agriculture, medicine, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-4,6-dinitrophenol typically involves the nitration of heptylphenol. The process begins with the alkylation of phenol to introduce the heptyl group, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 4 and 6 positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Heptyl-4,6-dinitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular respiration and metabolic pathways.

    Medicine: Investigated for its potential use in cancer treatment due to its ability to disrupt cellular energy production.

    Industry: Utilized in the production of dyes, pesticides, and explosives

Mechanism of Action

The primary mechanism of action of 2-Heptyl-4,6-dinitrophenol involves the uncoupling of oxidative phosphorylation in mitochondria. This compound disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The molecular targets include components of the electron transport chain, such as succinate dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenol
  • 2,6-Dinitrophenol
  • 4,6-Dinitro-orthocresol
  • 2,4-Dinitroanisole
  • 2,4-Dinitrobenzoic acid

Uniqueness

2-Heptyl-4,6-dinitrophenol is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties compared to other dinitrophenols. This alkyl chain increases the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes. Additionally, the heptyl group can influence the compound’s reactivity and stability .

Properties

CAS No.

4099-66-5

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

2-heptyl-4,6-dinitrophenol

InChI

InChI=1S/C13H18N2O5/c1-2-3-4-5-6-7-10-8-11(14(17)18)9-12(13(10)16)15(19)20/h8-9,16H,2-7H2,1H3

InChI Key

CWHDBFWZTVSWCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.